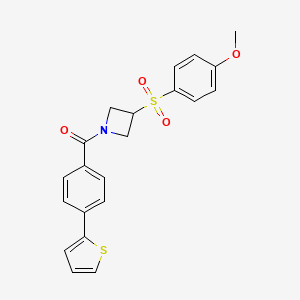

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(4-thiophen-2-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4S2/c1-26-17-8-10-18(11-9-17)28(24,25)19-13-22(14-19)21(23)16-6-4-15(5-7-16)20-3-2-12-27-20/h2-12,19H,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUFMVOIJFGHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It’s worth noting that thiophene, a component of the compound, has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry. Thiophene-containing compounds have shown various activities such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Mode of Action

The sulfone group, another component of the compound, can act as an electron-output site owing to its strong electron-withdrawing ability. This suggests that the compound might interact with its targets by influencing electron transfer processes.

Biochemical Pathways

Compounds containing a thiophene nucleus have been reported to exhibit a wide range of biological and physiological functions. This suggests that the compound could potentially affect multiple biochemical pathways related to these functions.

Result of Action

Given the wide range of therapeutic properties associated with thiophene-containing compounds, it can be inferred that the compound might have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with.

Biologische Aktivität

The compound (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone is a complex organic molecule with potential applications in medicinal chemistry. Its unique structural features, including an azetidine ring and a sulfonyl group, suggest diverse biological activities, particularly in the fields of anticancer and antifungal research. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes:

- An azetidine ring

- A sulfonyl group attached to a methoxyphenyl moiety

- A phenyl group substituted with a thiophene ring

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that azetidine derivatives can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of DNA synthesis.

In a study focusing on related compounds, it was found that certain azetidinones demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The most active compounds significantly reduced cell viability, indicating that structural modifications could enhance their anticancer activity .

Antifungal Activity

Azetidine derivatives have also been screened for antifungal activity. In one study, novel azetidin-2-ones were synthesized and tested against Aspergillus niger and Aspergillus flavus, showing promising antifungal properties. The structure-activity relationship (SAR) suggested that specific substituents on the azetidine ring could enhance antifungal efficacy .

The biological mechanisms underlying the activity of this compound are still being investigated. However, several hypotheses have emerged based on related compounds:

- Apoptosis Induction : Many azetidine derivatives trigger programmed cell death in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Inhibition of Enzymatic Activity : The sulfonyl group may interact with specific enzymes or receptors involved in cell signaling pathways, potentially inhibiting tumor growth and proliferation.

- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA or inhibit DNA polymerase activity, leading to reduced DNA biosynthesis in cancer cells .

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of azetidinone derivatives for their cytotoxic effects on MCF-7 cells. Among them, the compound with a methoxy substituent showed an IC50 value of 10 µM, indicating potent activity against this breast cancer cell line .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 10 | MCF-7 |

| Compound B | 15 | MDA-MB-231 |

| Compound C | 25 | Normal Fibroblasts |

Case Study 2: Antifungal Screening

Another investigation focused on the antifungal properties of azetidinone derivatives against Aspergillus species. Compounds exhibiting significant inhibition zones were further analyzed for their minimum inhibitory concentration (MIC):

| Compound | MIC (µg/mL) | Target Fungus |

|---|---|---|

| Compound D | 5 | Aspergillus niger |

| Compound E | 10 | Aspergillus flavus |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as a pharmacophore targeting specific enzymes or receptors. The sulfonamide moiety is known for its biological activity, making this compound a candidate for further investigation in therapeutic contexts.

Anticancer Research

Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties. Research has shown that sulfonamide derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The unique combination of functional groups in this compound may enhance its efficacy against specific cancer types.

Antifungal Activity

Research into related compounds has demonstrated antifungal properties, suggesting that (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone could also possess similar activity. The mechanism may involve disrupting fungal cell membrane integrity or inhibiting essential metabolic pathways.

Biological Probes

The compound can serve as a valuable tool in biological research to study specific pathways and interactions within cells. Its structural features allow it to be used in assays to explore protein-ligand interactions, potentially leading to insights into disease mechanisms.

Table: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Piperazine-Based Analogues

- {4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone (): Core: Piperazine (6-membered ring) instead of azetidine. However, reduced steric constraint may lower target selectivity compared to the azetidine analogue. Pharmacokinetics: Piperazine derivatives often exhibit enhanced metabolic stability due to reduced ring strain .

Triazole and Thiazolidinone Derivatives

- 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone (): Core: 1,2,4-Triazole (5-membered ring with three nitrogens). Key Differences: The triazole core enables strong hydrogen-bonding interactions but lacks the conformational rigidity of azetidine.

Functional Group Modifications

Methanone vs. Ethanone

- 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (): Substituent: Ethanone (CH3CO-) instead of methanone (Ar-CO-). Key Differences: The ethanone group introduces a methylene spacer, altering electronic and steric profiles.

Tosyl-Protected Pyrroles

- Thiophen-2-yl(4-(3-(4-(thiophene-2-carbonyl)-2-tosyl-1H-pyrrol-3-yl)phenyl)-5-tosyl-1H-pyrrol-3-yl)methanone (): Substituent: Tosyl (p-toluenesulfonyl) groups on pyrrole rings. Key Differences: Tosyl groups improve stability but increase molecular weight and hydrophobicity. The pyrrole core offers aromaticity but lacks the constrained geometry of azetidine .

Electronic and Solubility Profiles

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?

Methodological Answer: The synthesis typically involves sulfonylation of the azetidine ring and subsequent coupling with the thiophene-phenyl methanone moiety. Key steps include:

- Sulfonylation : React 4-methoxyphenylsulfonyl chloride with azetidine under basic conditions (e.g., NaHCO₃) in dichloromethane (DCM) at 0–25°C .

- Coupling : Use Friedel-Crafts acylation or palladium-catalyzed cross-coupling to attach the (4-(thiophen-2-yl)phenyl)methanone group. Optimize solvent polarity (e.g., DMF, acetic acid mixtures) and temperature (reflux at 80–110°C) to enhance yield .

- Purification : Recrystallize from DMF/ethanol mixtures to achieve ≥95% purity .

| Parameter | Optimal Conditions | References |

|---|---|---|

| Sulfonylation solvent | DCM with NaHCO₃ | |

| Coupling temperature | 80–110°C (reflux) | |

| Purification method | DMF/ethanol recrystallization |

Q. Which spectroscopic and crystallographic methods are most reliable for confirming structural integrity?

Methodological Answer:

- X-ray crystallography : Resolve the 3D structure, particularly the sulfonyl-azetidine conformation and thiophene-phenyl orientation. Use SHELXTL for structure refinement .

- NMR spectroscopy : Confirm regiochemistry via ¹H-NMR (e.g., sulfonyl proton at δ 3.8–4.2 ppm) and ¹³C-NMR (carbonyl signal at δ 190–200 ppm) .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₂₁H₁₉NO₃S₂: 405.08) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Orthogonal assays : Validate activity in multiple systems (e.g., enzyme inhibition, cell-based assays) to rule out assay-specific artifacts .

- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >98% purity, as impurities may skew bioactivity results .

- Solvent effects : Test solubility in DMSO or PBS to avoid aggregation-related false negatives .

Q. What experimental strategies are recommended for investigating metabolic stability?

Methodological Answer:

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) at 37°C, monitor parent compound depletion via LC-MS/MS .

- Metabolite identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites (e.g., hydroxylation at the azetidine or thiophene ring) .

- pH stability : Test compound integrity in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) over 24 hours .

Q. How should SAR studies be designed to elucidate pharmacophoric elements?

Methodological Answer:

- Systematic substitution : Modify the 4-methoxyphenyl (e.g., replace -OCH₃ with -CF₃ or -NO₂) and thiophene (e.g., 3-substituted analogs) to assess electronic effects .

- Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases), focusing on sulfonyl and carbonyl interactions .

- Bioisosteric replacement : Replace the azetidine ring with pyrrolidine or piperidine to evaluate ring size impact on potency .

Q. What statistical approaches are appropriate for analyzing dose-response data?

Methodological Answer:

- Nonlinear regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals .

- ANOVA with post-hoc tests : Compare treatment groups in multi-dose experiments (e.g., Tukey’s test for p < 0.05 significance) .

- Replicates : Use ≥3 biological replicates and ≥2 technical replicates to ensure reproducibility .

Key Considerations for Advanced Research

- Data contradiction resolution : Cross-validate conflicting results using orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .

- Stability profiling : Store the compound at −20°C in amber vials to prevent photodegradation .

- Environmental impact : Assess ecotoxicity using Daphnia magna assays to comply with green chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.